[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine
Description
[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine is a pyridine derivative featuring a methoxy group (-OCH₃) at position 5, a difluoromethyl group (-CF₂H) at position 6, and a methanamine (-CH₂NH₂) substituent at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which are known to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and bioavailability . The methoxy group contributes electron-donating effects, while the difluoromethyl group introduces steric bulk and electron-withdrawing characteristics, creating a balance that may optimize interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
[6-(difluoromethyl)-5-methoxypyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-6-3-2-5(4-11)12-7(6)8(9)10/h2-3,8H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCNVXAWRMXBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805038-83-8 | |
| Record name | 1-[6-(difluoromethyl)-5-methoxypyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine typically involves the introduction of the difluoromethyl group and the methoxy group onto a pyridine ring, followed by the attachment of the methanamine moiety. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other difluorocarbene sources.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol and a suitable catalyst.
Attachment of Methanamine: The final step involves the attachment of the methanamine group, which can be achieved through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand in studies involving pyridine-containing biomolecules. Its ability to interact with biological targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine has potential applications in drug discovery and development. Its unique chemical properties may contribute to the design of novel therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group may influence its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Chlorine : The difluoromethyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing chlorine in 4,6-dichloro-5-methoxypyrimidine. This difference impacts reactivity in substitution reactions and binding affinity to targets .
- Methoxy vs.
Physicochemical Properties
Metabolic Stability
- Fluorine’s strong C-F bonds reduce oxidative metabolism, as seen in the target compound’s resistance to cytochrome P450 enzymes compared to (5-Methoxypyridin-2-yl)methanamine .
- The absence of fluorine in analogs like (5-Methoxypyridin-2-yl)methanol () results in faster hepatic clearance due to oxidation of the methanol group .
Biological Activity
[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. Research has indicated that such modifications can improve the selectivity and potency of compounds against various biological targets.
The chemical structure of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Difluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxy group : Contributes to the compound's solubility and reactivity.
Antimicrobial Properties
Research indicates that [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth. For instance, studies have shown that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays have indicated that [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine can inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : The compound could bind to specific receptors, altering their function and leading to downstream effects such as apoptosis in cancer cells.
Research Findings
A variety of studies have explored the biological activity of [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine:
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections resistant to conventional treatments.
- Cancer Cell Line Studies : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine, and how can reaction conditions be tailored for academic-scale synthesis?
- Methodological Answer : A common approach involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloromethyl-6-(difluoromethyl)-5-methoxypyridine) with ammonia or protected amine sources under controlled pH and temperature. Solvents like DMF or THF are often used, with reaction times optimized to 12–24 hours at 60–80°C . For academic-scale synthesis, purification via column chromatography or recrystallization is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are most reliable for characterizing [6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine, and how should conflicting spectral data be addressed?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methanamine group (δ ~3.2 ppm for -CH2NH2) and difluoromethyl moiety (δ ~5.0 ppm as a triplet, J = 56 Hz) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C8H11F2N2O, [M+H]+ = 189.08).
- Resolution of Contradictions : Cross-validate with X-ray crystallography (if crystalline) or compare with structurally analogous compounds in databases like PubChem .
Q. What are the primary biological screening models used to evaluate this compound’s activity, and how are false positives minimized?
- Methodological Answer : Initial screens often include enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests (e.g., antiviral or anticancer models). To reduce false positives:
- Use orthogonal assays (e.g., SPR for binding affinity alongside functional assays).
- Include counter-screens against off-target proteins .
Advanced Research Questions
Q. How can researchers optimize the substitution pattern on the pyridine ring to enhance target selectivity in antiviral applications?
- Methodological Answer : Systematic SAR studies are critical:
- Replace the 5-methoxy group with electron-withdrawing groups (e.g., -CF3) to modulate electronic effects.
- Introduce steric hindrance at the 6-position (e.g., bulkier fluorinated groups) to improve binding pocket compatibility.
- Validate using molecular docking against viral protease structures (e.g., SARS-CoV-2 Mpro) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:
- Solubility : Use co-solvents (e.g., cyclodextrins) or pro-drug formulations to enhance bioavailability .
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., oxidation of the methanamine group) .
- Dose-Response Calibration : Adjust dosing regimens based on allometric scaling from rodent models .
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic or electrophilic reactions, and guide synthetic modifications?
- Methodological Answer :
- DFT Calculations : Predict sites of electrophilic attack (e.g., pyridine N-oxide formation) or nucleophilic substitution (e.g., amine group reactivity).
- MD Simulations : Model interactions with biological targets to prioritize derivatives for synthesis .
Q. What advanced purification techniques are recommended for isolating enantiomers or eliminating trace impurities?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients for enantiomer separation.
- Prep-SFC : Supercritical fluid chromatography improves resolution for polar impurities.
- LC-MS Monitoring : Track trace impurities (<0.1%) during final purification .
Data Analysis & Experimental Design
Q. How should researchers design control experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Genetic Knockdown : Use siRNA or CRISPR to silence putative target genes and assess activity loss.
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants with purified target proteins.
- Negative Controls : Include structurally similar but inactive analogs to rule out nonspecific effects .
Q. What statistical approaches are robust for analyzing dose-response data with high variability in biological replicates?
- Methodological Answer :
- Hierarchical Bayesian Modeling : Accounts for inter-experiment variability while estimating EC50/IC50 values.
- Bootstrapping : Generates confidence intervals for nonlinear regression fits (e.g., Hill equation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
